Product packaging for 2-Bromo-5-nitropyridine(Cat. No.:CAS No. 4487-59-6)

2-Bromo-5-nitropyridine

Cat. No.: B018158
CAS No.: 4487-59-6
M. Wt: 202.99 g/mol
InChI Key: HUUFTVUBFFESEN-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridine (CAS 4487-59-6) is a halogenated nitropyridine that serves as a high-value synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring an electron-withdrawing nitro group and a bromine leaving group on the pyridine ring, creates a highly reactive and versatile building block for constructing complex molecules. The compound is particularly valuable for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse substituents at its 2-position. This chemical is extensively utilized in life science research as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), including targeted therapies like kinase inhibitors for oncology. Beyond pharmaceuticals, its applications extend to the development of agrochemicals and advanced materials, where it acts as a precursor for organic semiconductors and polymers used in organic light-emitting diodes (OLEDs). Key Specifications: • CAS Number: 4487-59-6 • Molecular Formula: C 5 H 3 BrN 2 O 2 • Molecular Weight: 202.99 g/mol • Appearance: Light yellow to light brown crystalline powder • Melting Point: 139-141 °C • Purity: >98.0% (GC) Please Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O2 B018158 2-Bromo-5-nitropyridine CAS No. 4487-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitropyridine
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InChI

InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
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InChI Key

HUUFTVUBFFESEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
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DSSTOX Substance ID

DTXSID10196327
Record name 2-Bromo-5-nitropyridine
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Molecular Weight

202.99 g/mol
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CAS No.

4487-59-6
Record name 2-Bromo-5-nitropyridine
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Record name 2-Bromo-5-nitropyridine
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Record name 2-Bromo-5-nitropyridine
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Record name 2-bromo-5-nitropyridine
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Synthetic Methodologies and Protocols for 2 Bromo 5 Nitropyridine and Its Precursors

Established Synthetic Routes to 2-Bromo-5-nitropyridine

Traditional methods for the synthesis of this compound rely on direct functionalization of pyridine (B92270) or its derivatives. These routes are well-documented and widely employed in both laboratory and industrial settings.

Bromination of 2-Nitropyridine (B88261) with Brominating Agents

A common approach to synthesizing this compound involves the direct bromination of 2-nitropyridine. nbinno.com This electrophilic substitution reaction can be carried out using various brominating agents, such as bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst like iron or aluminum bromide. nbinno.comsmolecule.com The reaction conditions are carefully controlled to favor the introduction of the bromine atom at the 5-position of the pyridine ring. smolecule.com The electron-withdrawing nature of the nitro group at the 2-position directs the incoming electrophile (bromine) to the meta-position (position 5).

Another established method starts from 2-aminopyridine (B139424), which is first brominated to yield 2-amino-5-bromopyridine (B118841). orgsyn.orgpatsnap.com The amino group in 2-amino-5-bromopyridine is then converted to a nitro group through oxidation, often using a mixture of concentrated sulfuric acid and hydrogen peroxide, or peracetic acid. chemicalbook.comgoogle.comresearchgate.net This multi-step process provides a reliable route to this compound. orgsyn.org

Table 1: Comparison of Bromination Methods
ParameterNitration of 2-Amino-5-bromopyridineBromination with POBr₃
Starting Material 2-Amino-5-bromopyridineNitropyridine derivative
Reagent Peracetic acidPOBr₃/DMF
Temperature 20–50°C110°C
Reaction Time 15–30 hours3 hours
Yield 58.8–86.1%77%
Key Advantage High regioselectivityRapid kinetics
Drawback Long reaction timeLimited substrate scope

This data is based on established laboratory procedures.

Nitration of 2-Bromopyridine (B144113) with Nitric Acid

A related procedure involves the nitration of 2-amino-5-bromopyridine. orgsyn.org This reaction is typically carried out in concentrated sulfuric acid at low temperatures, with the dropwise addition of nitric acid. orgsyn.org The reaction mixture is then carefully heated to promote the nitration at the 3-position relative to the amino group, which corresponds to the 5-position of the pyridine ring.

Suzuki Coupling Approaches for Pyridine Framework Construction

The Suzuki-Miyaura cross-coupling reaction offers a versatile method for constructing the substituted pyridine framework. nbinno.commdpi.com This palladium-catalyzed reaction involves the coupling of a pyridine-based boronic acid or its ester with a suitable aryl or vinyl halide. mdpi.comnih.gov For the synthesis of this compound, one could envision a strategy involving the coupling of a boronic acid derivative of a nitropyridine with a bromine source, or the coupling of 2-bromo-5-boronic acid with a nitrophenylboronic acid. nbinno.com The reaction typically requires a palladium catalyst, a base, and an appropriate solvent system. mdpi.com The tolerance of the Suzuki coupling to a wide range of functional groups makes it a powerful tool for creating diverse pyridine derivatives. mdpi.com The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and reaction conditions. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced advanced techniques that offer improvements in terms of reaction efficiency, selectivity, and environmental impact.

Microwave-Mediated Coupling Reactions

Microwave-assisted organic synthesis has gained prominence for its ability to significantly accelerate reaction rates and often improve yields. This technology has been successfully applied to the synthesis of this compound derivatives. chemicalbook.commedchemexpress.comlookchem.comsmolecule.com For instance, microwave-mediated Suzuki-Miyaura coupling reactions of this compound with various boronic acids have been used to prepare boc-protected (piperazin-1-ylmethyl)biaryls. chemicalbook.commedchemexpress.comlookchem.comsmolecule.com Similarly, the Sonogashira coupling of this compound with terminal acetylenes under microwave irradiation provides an efficient route to substituted 5-nitro-2-ethynylpyridines. chemicalbook.commedchemexpress.comlookchem.com Microwave-assisted methods have also been employed for the dearylation of 2-aryloxy-5-nitropyridine derivatives in the presence of alcohols or amines, yielding the corresponding phenol (B47542) and 2-alkoxy- or 2-amino-5-nitropyridine (B18323) derivatives. isca.me These microwave-mediated reactions are often faster and more eco-friendly than conventional heating methods. clockss.org

Table 2: Examples of Microwave-Assisted Reactions
Reaction TypeReactantsProductKey Features
Suzuki-Miyaura Coupling This compound, (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol (B44631) estersboc-protected (piperazin-1-ylmethyl)biarylsEfficient synthesis of complex biaryls. chemicalbook.commedchemexpress.comlookchem.comsmolecule.com
Sonogashira Coupling This compound, Terminal acetylenesSubstituted 5-nitro-2-ethynylpyridinesRapid access to ethynylpyridine derivatives. chemicalbook.commedchemexpress.comlookchem.com
Dearylation 2-Aryloxy-5-nitropyridine, Alcohols/AminesPhenols, 2-Alkoxy/Amino-5-nitropyridinesEco-friendly method for ether cleavage. isca.me

Palladium-Catalyzed Coupling Reactions of Chloropyridines with Ammonia (B1221849)

Palladium-catalyzed amination reactions have become a cornerstone for the synthesis of arylamines. nih.gov Recent advancements have enabled the coupling of chloropyridines with ammonia, which is a challenging transformation due to the lower reactivity of chloro-substituents and the potential for over-amination. nih.govacs.org Efficient catalyst systems, often employing bulky biarylphosphine ligands, have been developed to facilitate the monoarylation of ammonia with high selectivity. acs.orgscispace.com These reactions can be carried out under mild conditions and provide a direct route to aminopyridines from readily available chloropyridines. nih.govacs.org This methodology is particularly valuable for the synthesis of diaminopyridines, which are important intermediates for biologically active compounds. nih.gov The use of ammonium (B1175870) salts, such as ammonium sulfate, can offer advantages in terms of handling and selectivity compared to using gaseous ammonia. acs.org While the direct application to 2-chloro-5-nitropyridine (B43025) to form 2-amino-5-nitropyridine, a precursor to this compound, is a plausible extension, the presence of the deactivating nitro group can influence the reaction's efficiency. nih.gov

Large-Scale Synthesis and Process Optimization

The industrial production of this compound has been refined to ensure efficiency, reproducibility, and safety, particularly when handling potent oxidizing agents.

Hydrogen Peroxide Oxidation for Industrial-Scale Preparation

A prevalent method for the large-scale synthesis of this compound involves the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide. mt.comchemicalbook.comacs.orgacs.orgguidechem.com This process is often carried out in the presence of concentrated sulfuric acid. guidechem.com The precursor, 2-amino-5-bromopyridine, is typically prepared by the bromination of 2-aminopyridine with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724), which provides good regioselectivity. chemicalbook.comacs.org

The oxidation step itself requires careful control of reaction conditions. Initially, this transformation was plagued by low conversion rates, significant impurity formation, and a lack of reproducibility in laboratory trials. mt.comacs.orgacs.org Process development studies revealed the critical role of the sulfuric acid concentration; using more dilute sulfuric acid (50-80%) consistently led to reaction failure. acs.org The ratio of sulfuric acid to hydrogen peroxide was also found to be crucial, with deviations leading to the formation of undesired by-products such as the "azo-oxy" derivative. acs.org

A detailed protocol involves adding 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and a 10% hydrogen peroxide solution at low temperatures (e.g., 0°C). guidechem.com Another approach utilizes a 30% hydrogen peroxide solution in an acetone/water mixture with a catalyst. chemicalbook.com The reaction temperature is carefully managed, often starting at a low temperature (10-15°C) during the addition of hydrogen peroxide and then gradually increasing to around 40°C to drive the reaction to completion. chemicalbook.com The final product is typically isolated by dilution with water and an anti-solvent like isopropanol, followed by filtration. chemicalbook.comacs.org

Table 1: Hydrogen Peroxide Oxidation Parameters

ParameterConditionSource
Starting Material2-Amino-5-bromopyridine mt.comchemicalbook.comacs.orgacs.orgguidechem.com
Oxidizing AgentHydrogen Peroxide (10-30%) chemicalbook.comguidechem.com
Acid/CatalystConcentrated Sulfuric Acid or Catalyst S/ZW chemicalbook.comguidechem.com
SolventAcetone/Water or Glacial Acetic Acid chemicalbook.comgoogle.com
Temperature ControlInitial cooling (0-15°C), followed by gradual heating (up to 40°C) chemicalbook.comguidechem.com
Molar Ratio (Amine:Peracetic Acid)1:2.5 for optimal conversion

Reproducibility and Safety Protocol Development in Process Chemistry

Ensuring the reproducibility and safety of the large-scale synthesis of this compound is paramount due to the use of highly energetic materials. mt.comacs.org The exothermic nature of hydrogen peroxide decomposition, which can be catalyzed by metal ion contaminants and generates significant gas and steam, poses a risk of over-pressurization. acs.org

To address these challenges, extensive safety studies are conducted alongside process development. mt.comacs.orgacs.org These studies involve investigating the thermal stability of the oxidant mixture and the oxidation reaction itself using techniques like reaction calorimetry (RC1) and adiabatic calorimetry (ARC). mt.comacs.orgacs.org For instance, the stability of the 5-bromo-2-aminopyridine solution in sulfuric acid was analyzed, revealing a significant heat of reaction (119 kJ/mol) corresponding to an adiabatic temperature rise of +53 K. acs.org The solid 2-amino-5-bromopyridine itself shows a decomposition onset at 237°C. acs.org

By defining robust reaction conditions and establishing clear safety boundaries, a reproducible and safe protocol for industrial-scale implementation has been developed. mt.comacs.org This includes strict temperature control during the addition of the oxidizing agent to prevent the decomposition of nitro intermediates. These measures have allowed for consistent results and safe handling of this potentially hazardous chemistry throughout production campaigns. mt.comacs.org

Alternative and Green Synthetic Approaches

In a move towards more sustainable chemical manufacturing, alternative synthetic routes are being explored that offer advantages in terms of safety, efficiency, and environmental impact.

Three-Component Ring Transformation of Dinitropyridones

A promising alternative for the synthesis of substituted nitropyridines involves a three-component ring transformation (TCRT) of dinitropyridones. acs.orgkochi-tech.ac.jpresearchgate.netnih.gov This method uses 1-methyl-3,5-dinitro-2-pyridone as a substrate, which acts as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpnih.gov

The reaction typically involves treating the dinitropyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate (B1210297). acs.orgnih.gov When ammonium acetate is used, it can lead to the formation of nitroanilines in addition to the desired nitropyridines. nih.gov The use of solid ammonium acetate instead of gaseous ammonia makes the process more practical and user-friendly. acs.org This methodology has been successfully applied to synthesize 2-arylated-5-nitropyridines by reacting 3,5-dinitro-2-pyridone with aromatic ketones in the presence of ammonium acetate, affording good to excellent yields. kochi-tech.ac.jpresearchgate.net The reaction is believed to proceed through a series of steps including nucleophilic attack, formation of a bicyclic intermediate, ring-opening, and subsequent aromatization. acs.org

Table 2: Three-Component Ring Transformation (TCRT) for Nitropyridine Synthesis

ComponentExampleSource
Substrate1-Methyl-3,5-dinitro-2-pyridone or 3,5-Dinitro-2-pyridone acs.orgkochi-tech.ac.jpnih.gov
Carbon SourceKetones (Aromatic, Cycloalkanones, α,β-Unsaturated) or Aldehydes acs.orgkochi-tech.ac.jpresearchgate.net
Nitrogen SourceAmmonium Acetate or Ammonia acs.orgkochi-tech.ac.jpnih.gov
Product Type2-Substituted, 2,3-Disubstituted, or 3-Substituted 5-Nitropyridines acs.orgresearchgate.net

Metal-Free Methodologies for Pyridine Functionalization

The development of transition-metal-free reactions for the functionalization of pyridines represents a significant advancement in green chemistry. jiaolei.groupresearchgate.netorganic-chemistry.org These methods avoid the use of potentially toxic and expensive metal catalysts. Recent progress has focused on several strategies, including the activation of pyridines as electrophiles, radical reactions, and the use of metalated pyridines as nucleophiles. jiaolei.groupresearchgate.net

One approach involves activating the pyridine ring with a Lewis acid, such as BF₃·OEt₂, to facilitate the nucleophilic addition of anions. acs.org This has been successfully demonstrated for the C4-regioselective phosphonation of pyridines. acs.org Another strategy is the direct C2-functionalization of pyridines using aryne multicomponent coupling. researchgate.net

Furthermore, metal-free methods for creating polysubstituted pyridines have been developed, such as the base-promoted reaction of 1-arylethylamines with ynones, which proceeds via direct β-C(sp³)-H functionalization of enaminones. organic-chemistry.org These approaches are characterized by their high regioselectivity, efficiency, and use of environmentally benign reagents under mild conditions. organic-chemistry.org While not directly reported for the synthesis of this compound, these metal-free functionalization techniques offer a promising avenue for future development of greener synthetic routes to this and other important pyridine derivatives. jiaolei.groupresearchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 2-bromo-5-nitropyridine is activated for nucleophilic attack by the electron-withdrawing nitro group. This makes the bromine atom at the 2-position a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Amination Reactions yielding Substituted Aminopyridines

This compound readily undergoes amination reactions with various amines to produce substituted aminopyridines. The bromine atom is displaced by the amine nucleophile, a reaction facilitated by the activating effect of the para-nitro group. These reactions are a cornerstone in the synthesis of various biologically active molecules. For example, reaction with ammonia (B1221849) or primary amines in the presence of a base like triethylamine (B128534) yields the corresponding 2-amino-5-nitropyridine (B18323) derivatives. The resulting 2-amino-5-nitropyridine is a key intermediate in the synthesis of pharmaceuticals like the anticonvulsant gabapentin (B195806). nbinno.com

Kinetic studies on the reaction of this compound with para-substituted anilines have been conducted to understand the influence of the nucleophile's structure on the reaction rate. researchgate.netznaturforsch.com These studies often show that electron-donating groups on the aniline (B41778) increase the reaction rate, which is consistent with a nucleophilic attack mechanism. researchgate.net

Reactions with Other Nucleophiles (e.g., thiols, alkoxides)

Beyond amines, this compound reacts with a range of other nucleophiles. Thiols and alkoxides can displace the bromide to form the corresponding thioethers and ethers, respectively. nbinno.comvulcanchem.com These reactions further demonstrate the versatility of this compound as a building block in organic synthesis. The general reactivity trend follows the nucleophilicity of the attacking species.

Influence of Solvent Mixtures on SNAr Reactivity

The solvent environment plays a crucial role in the kinetics and mechanism of SNAr reactions involving this compound. Studies in binary solvent mixtures, such as acetonitrile (B52724)/dimethylformamide (AN/DMF), have shown that both specific and non-specific solute-solvent interactions influence reactivity. researchgate.netresearchgate.net For the reaction with para-substituted anilines in AN/DMF, the reaction rate increases as the mole fraction of acetonitrile decreases. researchgate.netznaturforsch.com This is attributed to the solvation of the reactants and the transition state.

Multiparameter correlation with Kamlet-Taft solvatochromic parameters has been successfully applied to quantify the solvent effects. For the reaction of this compound with anilines in AN/DMF, the percentage contributions of these parameters were found to be Pα = 58% (solvent hydrogen-bond acidity), Pβ = 4% (solvent hydrogen-bond basicity), and Pπ* = 38% (solvent dipolarity/polarizability). researchgate.net This indicates that both specific (hydrogen bonding) and non-specific (dipolarity) solvent effects are significant. researchgate.net

Kinetic Studies and Mechanistic Pathways of SNAr Processes

Kinetic studies of the reaction between this compound and various nucleophiles, particularly anilines, have provided detailed insights into the reaction mechanism. These reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile. researchgate.net

The generally accepted mechanism for these SNAr reactions is a stepwise process involving the formation of a Meisenheimer complex as an intermediate. brainly.comnih.gov The reaction scheme for the reaction with anilines involves the initial attack of the amine on the carbon bearing the bromine, forming a zwitterionic intermediate. This is followed by the expulsion of the bromide leaving group to yield the final product. researchgate.netznaturforsch.com

The rate of these reactions is influenced by the electronic nature of the substituents on the nucleophile. A Hammett plot of the logarithm of the second-order rate constants against the substituent constants (σ) for the reaction with para-substituted anilines yields a negative ρ value, indicating that electron-donating groups on the aniline accelerate the reaction by increasing its nucleophilicity. researchgate.netresearchgate.net

Comparative Reactivity Studies with Related Halonitropyridines (e.g., 2-fluoro-5-nitropyridine)

Comparative studies of the reactivity of 2-halonitropyridines are crucial for understanding the role of the leaving group. In SNAr reactions, 2-fluoro-5-nitropyridine (B1295090) is expected to be more reactive than this compound. brainly.comchegg.com This is attributed to the high electronegativity of fluorine, which makes the carbon atom at the 2-position more electrophilic and thus more susceptible to nucleophilic attack. brainly.com The stronger electron-withdrawing effect of fluorine also helps to stabilize the intermediate Meisenheimer complex. brainly.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The bromine atom serves as an effective leaving group in these transformations.

One of the most common applications is the Suzuki-Miyaura coupling reaction. In this palladium-catalyzed reaction, this compound is coupled with boronic acids to form 2-aryl-5-nitropyridines. nbinno.com These products are precursors for various pharmaceuticals, including the anticancer agent ABT-751 and the anxiolytic drug alprazolam. nbinno.com Microwave-mediated Suzuki-Miyaura coupling has also been reported for the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls. chemicalbook.com

Another important cross-coupling reaction is the Sonogashira coupling, which involves the reaction of this compound with terminal acetylenes in the presence of a palladium catalyst. chemicalbook.comresearchgate.net This reaction is used to synthesize substituted 5-nitro-2-ethynylpyridines, which are versatile intermediates that can be further transformed into other valuable compounds. researchgate.net

The relative reactivity of this compound in oxidative addition to a palladium(0) complex, a key step in many cross-coupling reactions, has been studied. A reactivity model for oxidative addition to Pd(PCy3)2 has been developed, with the observed free energy of activation (ΔG‡OA) for this compound serving as a reference point (set to 0 kJ mol⁻¹). researchgate.net

The table below summarizes some of the transition metal-catalyzed cross-coupling reactions involving this compound.

Reaction Type Coupling Partner Catalyst System Product Type Reference
Suzuki-MiyauraArylboronic acidsPalladium catalyst2-Aryl-5-nitropyridines nbinno.com
Suzuki-Miyaura(boc-piperazin-1-ylmethyl)phenylboronic acid pinacol (B44631) estersPalladium catalyst (microwave-mediated)boc-protected (piperazin-1-ylmethyl)biaryls chemicalbook.com
SonogashiraTerminal acetylenesPalladium catalystSubstituted 5-nitro-2-ethynylpyridines chemicalbook.comresearchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. In the case of this compound, this reaction is utilized to synthesize 2-aryl-5-nitropyridines by coupling with various arylboronic acids. nbinno.com These products are valuable intermediates in the synthesis of pharmaceuticals, such as the anticancer agent ABT-751 and the anxiolytic drug alprazolam. nbinno.com

The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. Mechanistic studies suggest two primary pathways: the boronate pathway, where the base activates the boronic acid, and the oxo-palladium pathway, where the base reacts with the palladium catalyst. rsc.org The specific pathway depends on the reaction conditions and the nature of the reactants. rsc.org For the coupling of this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is a key step, and the rate can be influenced by the electronic properties of the pyridine ring. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has been shown to be an effective method for preparing derivatives of this compound. medchemexpress.comgre.ac.ukscientificlabs.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Arylboronic Acid Catalyst Base Solvent Product Yield (%) Reference
(Boc-piperazin-1-ylmethyl)phenylboronic acid pinacol ester Not specified Not specified Not specified Boc-protected (piperazin-1-ylmethyl)biaryls Not specified medchemexpress.comscientificlabs.comchemicalbook.comlookchem.com

Note: "Not specified" indicates that the specific information was not available in the cited sources.

Sonogashira Coupling with Terminal Acetylenes

The Sonogashira coupling reaction provides a route to synthesize 2-alkynyl-5-nitropyridines from this compound and terminal acetylenes. chemicalbook.comresearchgate.netguidechem.comresearchgate.net This palladium and copper co-catalyzed reaction is instrumental in creating carbon-carbon bonds between sp-hybridized carbon atoms of terminal acetylenes and sp2-hybridized carbon atoms of aryl or vinyl halides. researchgate.net

The resulting 2-alkynyl-5-nitropyridine derivatives have applications in materials science and can be further transformed. lookchem.com For instance, they can undergo desilylation, oxidative decarbonylation, and retro-Favorskii reactions. lookchem.com Hydration of these compounds can also lead to the corresponding acetyl and phenacyl derivatives. lookchem.com

Table 2: Examples of Sonogashira Coupling Reactions with this compound

Terminal Acetylene Product Further Reactions Reference
Trimethylsilylacetylene 5-Nitro-2-[(trimethylsilyl)ethynyl]pyridine Desilylation to 2-ethynyl-5-nitropyridine (B1610408) lookchem.com
Prop-2-yn-1-ol 3-(5-Nitropyridin-2-yl)prop-2-yn-1-ol Oxidative decarbonylation to 2-ethynyl-5-nitropyridine lookchem.com
2-Methylbut-3-yn-2-ol 4-(5-Nitropyridin-2-yl)-2-methylbut-3-yn-2-ol Retro-Favorskii reaction to 2-ethynyl-5-nitropyridine lookchem.com

Heck Reactions for Alkenyl Pyridine Synthesis

The Heck reaction is another significant palladium-catalyzed method used to form carbon-carbon bonds, in this case, for the synthesis of 2-alkenyl-5-nitropyridines from this compound and an alkene. nih.gov However, the synthesis of 2-alkenyl-5-nitropyridines via the Heck reaction can sometimes be challenging. oup.comkochi-tech.ac.jp Alternative metal-free, three-component ring transformation methods have been developed as a supplementary approach. researchgate.netoup.comkochi-tech.ac.jp

In one reported synthesis, this compound was reacted with acrolein diethyl acetal (B89532) under Heck conditions to produce an intermediate in 30% yield, which was then used in the synthesis of a PET tau tracer. nih.govmdpi.com

Reduction and Functional Group Interconversion

Selective Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-bromo-5-aminopyridine. This transformation is a crucial step in the synthesis of various biologically active molecules. nbinno.com Several reducing agents can be employed for this purpose, including iron powder with hydrochloric acid or catalytic hydrogenation over palladium on carbon. Other methods involve using sodium dithionite (B78146) or zinc dust. nbinno.com The resulting 2-bromo-5-aminopyridine is a key intermediate for compounds like quinoline-based drugs. nbinno.com

Table 3: Reagents for Selective Nitro Group Reduction

Reagent Product Reference
Iron powder and hydrochloric acid 2-Bromo-5-aminopyridine
Catalytic hydrogenation (Pd/C) 2-Bromo-5-aminopyridine
Sodium dithionite 2-Bromo-5-aminopyridine nbinno.com
Zinc dust 2-Bromo-5-aminopyridine nbinno.com

Reduction of the Bromine Moiety

While the primary focus is often on the reactivity of the nitro group, the bromine atom can also be reduced. This dehalogenation reaction can be achieved through specific reduction methods. For instance, a method has been developed for the preparation of 2-bromo-5-aminopyridine by reduction debromination using 2,6-dibromo-3-aminopyridine, which implies that under certain reductive conditions, the bromine can be removed. google.com

Other Derivatization Reactions

Beyond palladium-catalyzed couplings and reductions, this compound undergoes other important derivatization reactions. Nucleophilic aromatic substitution (SNAr) is a prominent example, where the bromine atom is displaced by various nucleophiles. The electron-withdrawing nitro group strongly activates the 2-position for such substitutions. nbinno.com

Common nucleophiles include amines, thiols, and alkoxides, leading to a wide range of 2-substituted-5-nitropyridines. nbinno.com These reactions are often carried out in polar solvents like ethanol (B145695) or dimethylformamide. The reactivity in SNAr reactions is influenced by both the nucleophile and the solvent system. researchgate.net For example, the reaction of this compound with para-substituted anilines has been studied to understand the influence of solute-solvent interactions on reactivity. researchgate.net

Hydration Reactions of Ethynylpyridines

The hydration of ethynylpyridines, particularly those derived from this compound, represents a key transformation in the synthesis of valuable acetyl and phenacylpyridine derivatives. These reactions typically proceed via acid catalysis, where the alkyne's triple bond is converted into a carbonyl group.

Research has demonstrated the successful synthesis of substituted 5-nitro-2-ethynylpyridines through the Sonogashira cross-coupling reaction of this compound with various terminal acetylenes. researchgate.netresearchgate.netacs.org These resulting ethynylpyridines serve as direct precursors for subsequent hydration reactions.

The hydration of 2-ethynyl-5-nitropyridine and 5-nitro-2-(phenylethynyl)pyridine has been accomplished using the Kucherov reaction, which traditionally involves mercury salts as catalysts in an acidic medium. researchgate.netresearchgate.net This process yields 2-acetyl-5-nitropyridine and 5-nitro-2-phenacylpyridine, respectively. researchgate.netresearchgate.netacs.org The general mechanism for acid-catalyzed hydration involves the protonation of the alkene to form a carbocation, followed by the nucleophilic attack of water and subsequent deprotonation to yield an enol, which tautomerizes to the stable ketone. libretexts.orgleah4sci.com

In the context of ethynylpyridines, the pyridine ring's nitrogen atom plays a crucial role. The formation of a pyridinium (B92312) salt in an acidic medium significantly increases the electrophilicity of the ethynyl (B1212043) group. acs.org This enhanced electrophilicity facilitates the nucleophilic attack by a water molecule, which is a key step in the hydration mechanism. acs.org This principle of activation through the pyridine nitrogen is fundamental to understanding the reactivity of these heterocyclic alkynes.

The table below summarizes the synthesis of ethynylpyridine precursors from this compound.

Table 1: Synthesis of 5-Nitro-2-ethynylpyridines via Sonogashira Reaction

Reactant 1 Reactant 2 (Terminal Acetylene) Product (Substituted 5-Nitro-2-ethynylpyridine)
This compound Trimethylsilylacetylene 5-Nitro-2-(trimethylsilylethynyl)pyridine
This compound Prop-2-ynyl alcohol 3-(5-Nitropyridin-2-yl)prop-2-yn-1-ol
This compound 2-Methylbut-3-yn-2-ol 4-(5-Nitropyridin-2-yl)-2-methylbut-3-yn-2-ol
This compound Phenylacetylene 5-Nitro-2-(phenylethynyl)pyridine

Data sourced from multiple studies detailing the Sonogashira coupling of this compound. researchgate.netacs.org

Following their synthesis, these ethynylpyridines undergo hydration to form the corresponding ketones, as detailed in the subsequent table.

Table 2: Hydration of 5-Nitro-2-ethynylpyridines

Reactant (Ethynylpyridine) Reaction Type Product (Ketone)
2-Ethynyl-5-nitropyridine Kucherov Hydration 2-Acetyl-5-nitropyridine
5-Nitro-2-(phenylethynyl)pyridine Kucherov Hydration 5-Nitro-2-phenacylpyridine

These transformations demonstrate the conversion of the ethynyl group to an acetyl or phenacyl group, respectively. researchgate.netresearchgate.netacs.org

Table of Mentioned Compounds

Compound Name
2-Acetyl-5-nitropyridine
This compound
2-Ethynyl-5-nitropyridine
2-Methylbut-3-yn-2-ol
4-(5-Nitropyridin-2-yl)-2-methylbut-3-yn-2-ol
5-Nitro-2-phenacylpyridine
5-Nitro-2-(phenylethynyl)pyridine
5-Nitro-2-(trimethylsilylethynyl)pyridine
Phenylacetylene
Prop-2-ynyl alcohol

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Nitropyridine and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. These modes are sensitive to the molecule's geometry, bond strengths, and intermolecular interactions, making them invaluable for structural elucidation.

The FT-IR and FT-Raman spectra of nitropyridine derivatives are typically recorded in the solid phase at room temperature. For FT-IR analysis, the sample is often prepared as a KBr pellet, and the spectrum is recorded over a range of 4000-400 cm⁻¹. core.ac.uk Instruments such as the Bruker Tensor 27 or Thermo Nicolet Nexus 870 FT-IR are commonly employed for this purpose. core.ac.uknih.gov The Attenuated Total Reflectance (ATR) technique, using a DuraSamplIR II accessory, is also utilized for acquiring FT-IR spectra from neat samples. nih.gov

For FT-Raman spectroscopy, a Bruker MultiRAM or a dispersive Nexus 870 FT-Raman instrument equipped with a Nd:YAG laser source operating at a wavelength of 1.064 µm is frequently used. core.ac.uknih.gov The spectra are typically recorded over a range of 4000-100 cm⁻¹. core.ac.uk The analysis of the resulting spectra involves identifying the characteristic vibrational frequencies associated with the pyridine (B92270) ring, the nitro group (NO₂), and the carbon-bromine (C-Br) bond.

Normal Coordinate Analysis (NCA) is a powerful method used to assign the observed vibrational frequencies to specific molecular motions. This analysis is often aided by quantum chemical calculations, particularly Density Functional Theory (DFT) methods, which can predict the vibrational frequencies and their corresponding potential energy distribution (PED). For compounds like 5-bromo-2-nitropyridine (B47719), a close isomer of the title compound, detailed vibrational assignments have been performed assuming a Cₛ point group symmetry. researchgate.net

The vibrational modes of 2-bromo-5-nitropyridine can be categorized as follows:

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C and C-N stretching vibrations of the pyridine ring appear in the 1600-1300 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the ring are found at lower frequencies.

Nitro Group Vibrations: The nitro group exhibits characteristic symmetric and antisymmetric stretching vibrations. The antisymmetric stretching (ν_as(NO₂)) is typically a strong band in the IR spectrum, appearing around 1540 cm⁻¹. The symmetric stretching (ν_s(NO₂)) is observed at a lower frequency, generally in the 1350-1330 cm⁻¹ region. The scissoring, wagging, and rocking deformation modes of the NO₂ group are found in the lower frequency region of the spectrum. researchgate.net

C-Br Vibrations: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom.

A representative, though not exhaustive, table of vibrational assignments for a related compound, 5-bromo-2-nitropyridine, is provided below to illustrate the typical vibrational modes.

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching
~1540NO₂ antisymmetric stretching
~1340NO₂ symmetric stretching
~1600-1400Pyridine ring C-C and C-N stretching
~818NO₂ scissoring
~600-500C-Br stretching

This table is illustrative and based on data for the related isomer 5-bromo-2-nitropyridine. Exact wavenumbers for this compound may vary.

Vibrational spectroscopy is a sensitive probe for studying intermolecular interactions, such as hydrogen bonding. In derivatives of this compound, particularly those containing amino groups, the formation of intermolecular hydrogen bonds of the type N-H···O, involving the nitro group as a hydrogen bond acceptor, can be observed. These interactions lead to characteristic shifts in the vibrational frequencies of the involved functional groups. For instance, the N-H stretching frequency in the amino group will be red-shifted (shifted to a lower frequency) and broadened upon hydrogen bond formation. Similarly, the vibrational modes of the nitro group can also be perturbed. In a related compound, 2-Bromo-4-nitropyridine N-oxide, the attractive character of intermolecular C-H⋯O contacts has been analyzed using polarized FT-IR and Raman spectra. researchgate.net

Normal Coordinate Analysis and Vibrational Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H and ¹³C NMR spectra of this compound are characterized by chemical shifts that are significantly influenced by the electron-withdrawing nature of the bromine atom and the nitro group.

¹H NMR: The aromatic protons of this compound typically appear in the downfield region of the spectrum due to the deshielding effect of the electronegative substituents. A representative ¹H NMR spectrum in CDCl₃ shows the following signals: a singlet at δ 9.03 ppm, a doublet at δ 8.18 ppm (J = 9.1 Hz), and a doublet at δ 6.53 ppm (J = 9.5 Hz). ambeed.com The exact chemical shifts can vary depending on the solvent used. For instance, in DMSO-d₆, the spectrum may show slight variations. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to or in close proximity to the electron-withdrawing groups are deshielded and appear at higher chemical shifts (downfield). A representative ¹³C NMR spectrum in CDCl₃ shows signals at δ 164.2, 154.7, 145.3, 135.0, and 133.2 ppm. ambeed.com

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Multiplicity & Coupling Constant (J) Chemical Shift (ppm)
9.03s164.2
8.18d, J = 9.1 Hz154.7
6.53d, J = 9.5 Hz145.3
135.0
133.2

Note: The provided NMR data is representative and may vary based on experimental conditions and the specific derivative being analyzed.

The chemical shifts observed in the NMR spectra of substituted pyridines are highly sensitive to the nature and position of the substituents. The electron-withdrawing nitro group strongly deshields the protons and carbons in its vicinity, particularly those at the ortho and para positions. The bromine atom also contributes to this deshielding effect, though to a lesser extent than the nitro group.

In substituted nitropyridine derivatives, the introduction of other functional groups can lead to significant chemical shift perturbations. For example, the introduction of a methyl group, which is electron-donating, would be expected to cause an upfield shift (shielding) of the nearby protons and carbons. These chemical shift perturbations provide valuable information for confirming the substitution pattern on the pyridine ring and understanding the electronic effects of different functional groups.

1H NMR and 13C NMR Spectral Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

The electronic properties of this compound and its derivatives are significantly influenced by the interplay of the electron-withdrawing nitro group and the bromine atom on the pyridine ring. These characteristics are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy.

Absorption and Fluorescence Characteristics

Investigations into various synthesized nitropyridine derivatives have revealed interesting optical properties. mdpi.com For instance, some derivatives exhibit significant fluorescence with large Stokes shifts, a phenomenon of interest in the development of fluorescent materials. mdpi.com The optical properties, including absorption and fluorescence, of nitropyridine derivatives have been studied in both protic and aprotic solvents, with emission spectra interpreted based on the effects of different substituents. researchgate.net The fluorescence spectra for some pyridine derivatives have been recorded in the 200–600 nm range. researchgate.net In studies involving the reaction of this compound with anilines, the UV-Vis absorption spectra of aniline (B41778) (at a concentration of 2 x 10⁻⁴ M) were recorded in binary mixtures of acetonitrile (B52724) (AN) and dimethylformamide (DMF). researchgate.net

The table below shows the absorption data for aniline in the presence of this compound in various solvent mixtures.

Mole Fraction of ANWavelength (λmax) (nm)Molar Extinction Coefficient (εmax) (L mol⁻¹ cm⁻¹)
0.00295.02000
0.20293.01950
0.40290.01850
0.60288.01750
0.80286.01650
1.00285.01500
Data sourced from a study on the reaction of this compound with anilines in acetonitrile/dimethylformamide mixtures. researchgate.net

Solvatochromic Effects on Electronic Spectra

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of the interactions between a solute and solvent molecules. dntb.gov.ua This phenomenon is particularly useful for understanding reaction mechanisms and the influence of the solvent environment on electronic transitions. The study of solute-solvent interactions in binary solvent mixtures is complex because the composition of the solvent in the immediate vicinity of the solute molecule can differ from the bulk solvent. znaturforsch.com

The reaction of this compound with para-substituted anilines in acetonitrile/dimethylformamide mixtures has been studied, revealing significant solvent effects on reactivity. znaturforsch.comresearchgate.net The analysis of these effects is supported by the solvatochromism observed in the electronic spectra of the anilines. znaturforsch.comresearchgate.net The molar extinction coefficient (εmax) of aniline, for example, was found to vary by up to 25% with changes in the mole fraction of the solvent mixture. znaturforsch.comresearchgate.net

To quantify these solvent effects, multiparameter correlations using Kamlet-Taft solvatochromic parameters (α for hydrogen-bond donor acidity, β for hydrogen-bond acceptor basicity, and π* for dipolarity/polarizability) are often employed. researchgate.netacs.org For the reaction of this compound, the correlation of reaction rates with these parameters was excellent, suggesting that both specific (hydrogen bonding) and non-specific (dipolarity) solute-solvent interactions influence reactivity. znaturforsch.comresearchgate.net The analysis indicated that the solvent's hydrogen-bond donor (HBD) property was dominant in the solvation process. znaturforsch.comresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structure of organic compounds. Ionization of a sample molecule in the mass spectrometer often causes it to break into charged fragments, and the analysis of these fragmentation patterns provides a roadmap to the original molecular structure. scienceready.com.au

Elucidation of Fragmentation Patterns and Molecular Formula Verification

For halogenated and nitro-substituted compounds like this compound, mass spectrometry provides distinct patterns. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic M+2 peak in the mass spectrum, where the molecular ion appears as a doublet of nearly equal intensity separated by two mass units. smolecule.commiamioh.edu This isotopic signature is a reliable marker for identifying bromine-containing compounds. smolecule.com

The fragmentation of nitropyridines is also characteristic. The nitro group is often labile and its loss (as NO₂) is a common primary fragmentation pathway. smolecule.com For example, in the analysis of the related compound 2-bromo-4-chloro-5-nitropyridine, a major fragmentation pathway involves the loss of NO₂ (46 mass units). smolecule.com Other primary fragmentations include the loss of the halogen atoms. miamioh.edusmolecule.com

Table of Characteristic Fragmentation in a Related Halogenated Nitropyridine

Precursor Ion Fragmentation Fragment Ion (m/z)
C₅H₂BrClN₂O₂⁺ Loss of NO₂ 189/191
C₅H₂BrClN₂O₂⁺ Loss of Br 156/158
C₅H₂BrClN₂O₂⁺ Loss of Cl 200/202

Fragmentation data for 2-bromo-4-chloro-5-nitropyridine. smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition and verification of its molecular formula. smolecule.com This precision is crucial in differentiating between compounds with the same nominal mass. HRMS has been used extensively to confirm the structures of newly synthesized derivatives of nitropyridines. mdpi.com

Table of HRMS Data for Selected this compound Derivatives

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
(E)-5-Bromo-2-(4-chlorostyryl)-3-nitropyridine C₁₃H₈BrClN₂O₂ 338.9530 338.9533
(E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline C₁₅H₁₄BrN₃O₂ 348.0342 348.0342
(E)-3-(Benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine C₂₀H₁₅ClN₂O₂S 383.0616 383.0603

Data sourced from a study on the synthesis of novel fluorescent molecules from nitropyridines. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular geometry and crystal packing.

The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD) under the deposition number 989200. Structural analyses of related compounds, such as 2-bromo-4-chloro-5-nitropyridine, confirm that the pyridine ring typically adopts a planar configuration, consistent with its aromatic character. smolecule.com

Detailed crystallographic studies have also been performed on derivatives and metal complexes of brominated pyridines. For instance, the reaction of 2-bromo-5-methylpyridine (B20793) with copper(II) nitrate (B79036) yielded a complex, [Cu(C₆H₉NBr)₂(NO₃)₂], whose structure was elucidated by single-crystal X-ray diffraction. mdpi.com Such analyses provide critical insights into coordination chemistry, molecular conformation, and non-covalent interactions within the crystal lattice. mdpi.com The structures of newly synthesized pyridine derivatives are often confirmed using this method, which can reveal structural differences compared to related compounds and explain their physical and chemical properties. researchgate.net

Table of Crystallographic Data for a 2-bromo-5-methylpyridine Metal Complex

Parameter [Cu(2-bromo-5-methylpyridine)₂(NO₃)₂]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.7738(7)
b (Å) 13.1890(9)
c (Å) 10.0999(10)
β (°) 103.298(8)
Volume (ų) 878.13(14)
Z 2

Data sourced from a study on isomeric 2-bromomethylpyridine Cu(II) complexes. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of pyridine (B92270) derivatives. Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which has been shown to provide reliable results for similar molecules. researchgate.netresearchgate.net

The first step in theoretical analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For 2-Bromo-5-nitropyridine, this process determines the precise bond lengths, bond angles, and dihedral angles of its lowest energy state.

Computational studies on related nitropyridine compounds have demonstrated that DFT calculations can accurately predict geometric parameters. The geometry optimization for this compound would reveal the planarity of the pyridine ring and the orientation of the bromo and nitro substituents. This foundational data is crucial for all subsequent computational analyses, including vibrational and electronic property calculations.

Table 1: Representative Geometric Parameters for Pyridine Derivatives This table illustrates the type of data obtained from DFT geometry optimization. Specific experimental or calculated values for this compound are not available in the cited literature.

Parameter Typical Value (Å or °) Description
C-C (ring) ~1.39 Å Average bond length within the pyridine ring.
C-N (ring) ~1.34 Å Average bond length for the C-N bonds in the ring.
C-Br Varies Bond length between the pyridine ring carbon and the bromine atom.
C-NO2 Varies Bond length between the pyridine ring carbon and the nitro group nitrogen.

Electronic Structure Investigations: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the nitro group significantly influences the energies of these orbitals. DFT calculations have been used to determine the HOMO-LUMO gap for this compound, which is reported to be 4.5 eV. This value helps in predicting its behavior in chemical reactions and its potential for electronic applications.

Table 2: Frontier Orbital Energies of this compound

Parameter Value Significance

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. DFT calculations can determine the frequencies of the fundamental vibrational modes. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net

A detailed vibrational analysis for this compound would involve assigning the calculated modes to specific molecular motions, such as the C-H stretching, C-C and C-N ring vibrations, and the characteristic symmetric and asymmetric stretching of the NO₂ group. Such analysis, which has been performed for related molecules, confirms the molecular structure and provides a deeper understanding of the intramolecular forces. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental properties derived from DFT, various quantum chemical descriptors can be calculated to quantify the reactivity of this compound.

Global reactivity descriptors like chemical hardness (η) and softness (S) are derived from the HOMO and LUMO energies. Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. The electrophilicity index (ω) quantifies the propensity of a species to accept electrons. researchgate.net

These indices are crucial for predicting how this compound will behave in reactions. For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile, readily accepting electrons from a nucleophile. While specific values for this compound are not detailed in the available literature, calculations on related compounds have been performed to assess their biological activity and reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with each interaction.

For this compound, NBO analysis would reveal the delocalization of electron density from the pyridine ring to the electron-withdrawing nitro group, a key factor in its chemical behavior. The analysis quantifies the stability added to the molecule from these electronic interactions, providing insight into the nature of the chemical bonds and the distribution of charge across the molecular framework. researchgate.netresearchgate.net

Electrophilicity Index and Chemical Softness Analysis

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from frequency conversion to optical switching. The NLO response of a molecule is governed by its molecular geometry and electronic properties, specifically the dipole moment, polarizability, and hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO capabilities of novel compounds.

Determination of First-Order Hyperpolarizability, Dipole Moment, and Anisotropy of Polarizability

Theoretical calculations offer a powerful tool for determining the NLO properties of this compound. The key parameters include the dipole moment (μ), the average polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). These values provide a quantitative measure of the NLO response of the molecule.

While direct and undisputed computational data for this compound is scarce in the reviewed literature, studies on closely related derivatives provide valuable insights. For instance, theoretical investigations into the related compound 2-amino-3-bromo-5-nitropyridine (B103754) have shown significant NLO properties. nih.govresearchgate.net In these studies, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups enhances the intramolecular charge transfer, a key factor for a large hyperpolarizability value.

One study concerning the palladium-catalyzed cross-coupling of this compound reports computed values for its NLO properties. researchgate.net However, the reported values are identical to those published for 2-amino-3-bromo-5-nitropyridine, suggesting a possible misattribution in the abstract. nih.govresearchgate.net Due to this ambiguity, specific values for this compound's hyperpolarizability, dipole moment, and anisotropy of polarizability are not presented here to maintain scientific accuracy. The general consensus for similar nitropyridine structures is that the presence of the nitro group, a strong electron-withdrawing group, in conjunction with the pyridine ring, can lead to a significant NLO response.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be characterized by distinct regions of positive and negative electrostatic potential.

Negative Regions (Electron-Rich): The most negative potential, typically colored red or yellow, is expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. mdpi.comresearchgate.net These sites are the most likely to be attacked by electrophiles.

Positive Regions (Electron-Poor): Regions of positive potential, usually depicted in blue, are anticipated on the hydrogen atoms of the pyridine ring. These areas are susceptible to nucleophilic attack.

Neutral Regions: Green areas in the MEP map represent regions of neutral potential.

The presence of the electron-withdrawing nitro group significantly influences the electronic distribution across the pyridine ring, making certain positions more susceptible to nucleophilic substitution. The bromine atom, being a good leaving group, is located at a position activated by the nitro group, facilitating its displacement in chemical reactions.

Molecular Docking Studies (if related to biological targets)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A review of the scientific literature reveals that while molecular docking studies have been performed on derivatives of this compound, such as 2-amino-3-bromo-5-nitropyridine, there are no specific molecular docking studies reported for this compound itself. nih.govresearchgate.net For example, 2-amino-3-bromo-5-nitropyridine has been docked into the active site of the dihydrofolate synthase inhibitor protein (PDB ID: 5FCT), showing potential biological activity. nih.govresearchgate.netresearchgate.net

The absence of such studies for the parent compound, this compound, indicates a gap in the current research landscape. Future computational work could explore the potential interactions of this compound with various biological targets to uncover any pharmacological relevance.

Applications in Advanced Organic Synthesis

Synthesis of Diverse Functionalized Pyridines

2-Bromo-5-nitropyridine serves as a key starting material for the synthesis of various functionalized pyridine (B92270) derivatives. nbinno.com The bromine atom at the 2-position is susceptible to nucleophilic substitution and can be replaced by a variety of functional groups. For instance, it can be converted to 2-amino-5-nitropyridine (B18323) through reduction or nucleophilic substitution with ammonia (B1221849). nbinno.com This resulting compound is a crucial intermediate for the synthesis of pharmaceuticals like the anticonvulsant gabapentin (B195806). nbinno.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of aryl groups at the 2-position, leading to the formation of 2-aryl-5-nitropyridines. nbinno.com These compounds are precursors to important drugs, including the anticancer agent ABT-751 and the anxiolytic drug alprazolam. nbinno.com The reactivity of this compound enables chemists to introduce a wide range of substituents, thereby creating a diverse library of functionalized pyridines for various applications. innospk.comchemimpex.com

Table 1: Examples of Functionalized Pyridines from this compound

Starting MaterialReagent/ReactionProductApplication of Product
This compoundHydrogen gas over Palladium on carbon2-Amino-5-nitropyridineIntermediate for gabapentin synthesis. nbinno.com
This compoundArylboronic acids (Suzuki Coupling)2-Aryl-5-nitropyridinesPrecursor for ABT-751 and alprazolam. nbinno.com
This compoundAmines, thiols, alkoxides (Nucleophilic Substitution)2-Substituted-5-nitropyridinesBuilding blocks for diverse pyridine derivatives. nbinno.com
This compoundSodium dithionite (B78146) or zinc dust3-Amino-6-bromopyridine (B21960)Intermediate for quinoline-based drugs. nbinno.com

Construction of Fused Heterocyclic Systems (e.g., Pyrimidines, Quinolines)

The functional groups on this compound can be manipulated to construct fused heterocyclic systems, which are common scaffolds in medicinal chemistry. nbinno.com For example, the transformation of this compound into 3-amino-6-bromopyridine provides a key intermediate for the synthesis of quinoline-based compounds. nbinno.com Quinolines are the core structure of various antimalarial drugs, such as chloroquine. nbinno.com

The synthetic versatility of this compound allows for its incorporation into multi-step syntheses that ultimately lead to the formation of more complex, fused ring systems. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form pyrimidine (B1678525) rings or other heterocyclic structures. mdpi.com This strategic functionalization makes this compound an important tool for building the molecular architecture of biologically active fused heterocycles. nbinno.comsmolecule.com

Role as a Key Building Block for Complex Organic Molecules

Due to its reactivity and the presence of two distinct functional handles, this compound is considered a cornerstone in the synthesis of complex organic molecules. innospk.com The electron-withdrawing nitro group activates the pyridine ring, making the bromine atom more susceptible to nucleophilic attack and facilitating various cross-coupling reactions. This allows for the sequential and controlled introduction of different molecular fragments.

Its utility is demonstrated in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling. medchemexpress.comchemicalbook.comlookchem.com This highlights its role in constructing intricate molecular frameworks that are often required for modern drug discovery and materials science. innospk.comchemimpex.com The ability to participate in a variety of chemical transformations makes it an indispensable intermediate for chemists aiming to build complex molecular architectures with high precision. chemimpex.com

Preparation of Conjugated Alkynes and Alkenyl Pyridine Scaffolds

This compound is a valuable substrate for the synthesis of conjugated alkynes and alkenyl pyridine scaffolds, which are important structural motifs in pharmaceuticals, agrochemicals, and organic materials. researchgate.net The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is effectively used with this compound to produce substituted 5-nitro-2-ethynylpyridines. medchemexpress.comchemicalbook.comlookchem.comresearchgate.net

These resulting ethynylpyridines can be further transformed. For example, hydration of 2-ethynyl-5-nitropyridine (B1610408) yields 2-acetyl-5-nitropyridine. researchgate.net While direct Heck or Sonogashira reactions are common, alternative metal-free, three-component ring transformations have also been developed to synthesize 2-alkenyl/alkynyl-5-nitropyridines, showcasing the ongoing development of synthetic methods involving this versatile building block. researchgate.net These reactions provide access to a range of conjugated pyridine systems that are otherwise difficult to prepare. researchgate.net

Applications in Pharmaceutical and Agrochemical Sciences

Intermediate in Drug Discovery and Development

2-Bromo-5-nitropyridine serves as a fundamental scaffold for the synthesis of numerous therapeutic agents, enabling the construction of diverse molecular architectures for drug discovery. chemimpex.commedchemexpress.com

This compound is integral to the synthesis of several pyridine-based pharmaceuticals. The general strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl group to form 2-aryl-5-nitropyridines. nbinno.com These derivatives are crucial precursors for various drugs.

Another common pathway involves the reduction of the nitro group to an amine, yielding 2-amino-5-bromopyridine (B118841), or the substitution of the bromine with an amino group to form 2-amino-5-nitropyridine (B18323). These amines are then further elaborated to create the final active pharmaceutical ingredients.

Therapeutic AgentClassSynthetic Role of this compound
ABT-751 AnticancerPrecursor for the formation of 2-aryl-5-nitropyridine intermediates via palladium-catalyzed cross-coupling reactions. nbinno.com
Alprazolam AnxiolyticServes as a starting material for 2-aryl-5-nitropyridine derivatives, which are key building blocks in the synthesis. nbinno.com
Gabapentin (B195806) AnticonvulsantActs as a precursor to 2-amino-5-nitropyridine, an essential intermediate in the gabapentin synthesis pathway. nbinno.com

The utility of this compound extends to the synthesis of quinoline (B57606) structures, which are core components of many pharmaceuticals. nbinno.com For instance, it can be converted into 3-amino-6-bromopyridine (B21960), a key intermediate for quinoline-based drugs like the antimalarial agent Chloroquine. nbinno.com This transformation highlights the compound's role in constructing more complex heterocyclic systems. nbinno.com While direct synthesis pathways for Chloroquine analogues have been developed, the fundamental building blocks often derive from functionalized pyridines. nih.gov

The structural motif of this compound is found in the development of various enzyme inhibitors, which are critical in treating a range of diseases.

DGAT1 Inhibitors : Diacylglycerol acyltransferase 1 (DGAT1) is a target for treating obesity. this compound is used as a key intermediate in the synthesis of DGAT1 inhibitors. One patented process describes the use of this compound in a Suzuki-Miyaura coupling reaction with a cyclohexylphenyl boronic acid ester to create the core structure of the inhibitor. google.com

PRMT5 Inhibitors : Protein Arginine Methyltransferase 5 (PRMT5) is a target in cancer therapy. nih.govbiorxiv.org Research has shown that related compounds, such as 3-bromo-2-methyl-5-nitropyridine, are used as starting materials for synthesizing first-in-class inhibitors of the PRMT5-substrate adaptor interaction. nih.govbiorxiv.org This demonstrates the importance of the substituted nitropyridine scaffold in developing novel therapeutic agents targeting specific protein interactions in cancer cells. nih.govbiorxiv.org

Nitropyridine derivatives, including the closely related isomer 5-bromo-2-nitropyridine (B47719), are crucial for synthesizing radiolabeled tracers for PET imaging, a non-invasive diagnostic tool. mdpi.com These tracers allow for the visualization and quantification of biochemical processes in the body. mdpi.com

For example, 5-bromo-2-nitropyridine is a starting material for the synthesis of the PET tau tracer [¹¹C]PBB3, used for imaging tau pathology in Alzheimer's disease. mdpi.comsnmjournals.orgnih.gov The synthesis involves a Heck or Stille coupling reaction followed by several steps to build the core molecule, which is then radiolabeled with Carbon-11. mdpi.comsnmjournals.org Similarly, it is a precursor for the PET tracer [¹⁸F]T807, which also targets tau deposits. mdpi.com The synthesis involves a Stille coupling followed by nucleophilic substitution of the nitro group with radioactive Fluorine-18. mdpi.com

This compound and its derivatives are valuable precursors in the creation of novel antimicrobial agents. chemimpex.com The compound's structure can be modified to produce molecules that are effective against various bacterial strains. Research has demonstrated that derivatives synthesized from 2-amino-5-nitropyridine (obtainable from this compound) exhibit promising activity against both Gram-positive and Gram-negative bacteria.

Application in Radiolabeled Compounds for Positron Emission Tomography (PET) Imaging

Intermediate in Agrochemical Development

The utility of this compound extends into the agrochemical sector, where it serves as an intermediate for the development of herbicides and pesticides. chemimpex.comchemimpex.com Its derivatives are explored for their biological activity against various weeds and pests, contributing to crop protection strategies. chemimpex.comchemimpex.com For instance, it is a known precursor in the synthesis of the herbicide pyridate. nbinno.com The reactivity of the compound allows for the creation of a diverse range of molecules that can be screened for potent herbicidal or pesticidal properties. smolecule.com

Applications in Materials Science and Electronic Devices

Development of Advanced Polymeric Materials and Dyes

2-Bromo-5-nitropyridine serves as a critical building block in the synthesis of advanced polymers and dyes. innospk.comchemimpex.comguidechem.com The compound's utility in this field stems from the high reactivity of its pyridine (B92270) ring, which is enhanced by the presence of the bromine atom and the electron-withdrawing nitro group. innospk.comchemimpex.com These features facilitate various chemical transformations, allowing chemists to introduce diverse functional groups and construct complex molecular architectures. chemimpex.com

In polymer chemistry, this compound can be used as a monomer or an intermediate to create complex polymers with tailored properties for specific applications in coatings and adhesives. nbinno.com Its incorporation into a polymer backbone can enhance thermal stability, modify solubility, and introduce specific electronic properties.

Similarly, in the synthesis of dyes, this compound is a versatile precursor. chemimpex.comguidechem.com The nitropyridine core is a known chromophore, and by functionalizing the molecule through reactions at the bromine position, chemists can tune the electronic structure to control the absorption and emission of light, leading to dyes with specific colors and photophysical properties.

Table 1: Role of this compound as a Building Block

Application Area Role of this compound Resulting Material Enhancement
Polymer Synthesis Intermediate/Monomer Tailored properties for coatings, adhesives, and electronic materials. nbinno.com

| Dye Synthesis | Precursor/Intermediate | Development of dyes with specific and enhanced performance characteristics. chemimpex.comguidechem.com |

Synthesis of Organic Semiconductors and Electronic Materials

The field of organic electronics leverages π-conjugated systems to create lightweight, flexible, and solution-processable electronic devices. This compound is explored for its potential in synthesizing organic semiconductors, which form the active layer in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). innospk.comchemimpex.com

Its role is primarily that of a foundational building block for larger, electronically active molecules. chemimpex.com The synthesis of new electronically active materials is a key driver of advances in this field. Through metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, the bromine atom on the pyridine ring can be substituted with various aryl or acetylenic groups. nbinno.comresearchgate.net This process allows for the construction of extended π-conjugated systems, which are essential for efficient charge transport in semiconductor materials.

Research has shown that derivatives of this compound can be synthesized to create molecules with specific electronic properties desirable for organic electronic devices. researchgate.net The electron-deficient nature of the nitropyridine ring can be used to tune the energy levels (HOMO/LUMO) of the final material, which is critical for its performance as a semiconductor.

Table 2: Use of this compound in Semiconductor Precursor Synthesis

Reaction Type Reactant Product Type Application
Suzuki Coupling Arylboronic acids 2-Aryl-5-nitropyridines Precursors for organic electronic materials. nbinno.com

| Sonogashira Coupling | Terminal acetylenes | 2-Alkynyl-5-nitropyridines | Building blocks for conjugated systems. researchgate.net |

Fabrication of Optical Materials

This compound is a precursor for the synthesis of materials with significant nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is often linked to a large change in dipole moment between the ground and excited states, a characteristic found in "push-pull" systems that contain both electron-donating and electron-withdrawing groups.

The 5-nitropyridine unit acts as an excellent electron acceptor (the "pull"). By using cross-coupling reactions to attach an electron-donating group at the 2-position (replacing the bromine), a molecule with a significant NLO response can be synthesized. researchgate.net

Theoretical and experimental studies on molecules derived from this compound have been conducted to evaluate their potential as NLO materials. researchgate.netresearchgate.net Calculations of properties such as the first-order hyperpolarizability (β), a measure of the second-order NLO response, indicate that derivatives of this compound can exhibit notable NLO behavior. For instance, a study on a molecule synthesized via a Sonogashira coupling of this compound reported a calculated first-order hyperpolarizability of 7.428 × 10⁻³⁰ esu. researchgate.net

Table 3: Calculated Optical Properties of a this compound Derivative

Property Symbol Calculated Value Significance
Dipole Moment µ 1.851 Debye Indicates charge asymmetry, important for NLO properties. researchgate.net
Polarizability α 1.723 × 10⁻²³ esu Measures the molecule's response to an electric field. researchgate.net

| First-Order Hyperpolarizability | β | 7.428 × 10⁻³⁰ esu | Quantifies the second-order nonlinear optical response. researchgate.net |

Research Considerations in Environmental and Safety Contexts

Chemical Stability under Diverse Reaction Conditions and Decomposition Pathways

2-Bromo-5-nitropyridine is a yellow crystalline powder that is generally stable under normal storage conditions. nbinno.com However, its stability is compromised under specific circumstances. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring significantly influences its reactivity.

Factors Affecting Stability:

Temperature: Elevated temperatures can lead to decomposition. It is recommended to store the compound in a cool place. nbinno.comchemicalbook.com Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. jubilantingrevia.com

Light: Exposure to light can induce degradation. Therefore, it should be stored in a dark environment. nbinno.com

pH: The compound can decompose under both acidic and basic conditions. nbinno.com

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases can react with this compound, leading to decomposition. jubilantingrevia.com

Decomposition Pathways:

The primary decomposition pathways involve reactions that alter the fundamental structure of the molecule. For instance, in the presence of strong bases, nucleophilic substitution of the bromine atom can occur. Under harsh conditions, the nitro group can also undergo reactions. Thermal decomposition can lead to the release of toxic fumes. guidechem.com

ConditionEffect on StabilityPotential Decomposition Products
High TemperatureDecompositionCarbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas jubilantingrevia.com
Exposure to LightDegradationNot fully characterized
Acidic/Basic pHDecompositionVarious substituted pyridines
Strong Oxidizing AgentsReaction/DecompositionOxidized products
Strong Acids/BasesReaction/DecompositionVarious substituted pyridines

Management of Reaction Byproducts and Impurities in Synthetic Processes

The synthesis of this compound can generate various byproducts and impurities, the nature and quantity of which depend on the specific synthetic route employed. Common synthetic methods include the bromination of 2-nitropyridine (B88261) or the nitration of 2-bromopyridine (B144113) derivatives. nbinno.com

Common Impurities and Byproducts:

Isomeric Byproducts: Incomplete regioselectivity during bromination or nitration can lead to the formation of other bromo-nitropyridine isomers.

Unreacted Starting Materials: Residual starting materials such as 2-nitropyridine or 2-bromopyridine may be present in the crude product.

Over-nitrated or Over-brominated Products: The formation of di-nitrated or di-brominated pyridines can occur, especially if reaction conditions are not carefully controlled.

Solvent Residues: Residual solvents used in the reaction or purification steps.

Management and Purification Strategies:

Effective management of these impurities is crucial for obtaining high-purity this compound.

Reaction Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can minimize the formation of byproducts. For instance, in nitration reactions, controlling the temperature is critical to prevent side reactions.

Workup Procedures: Post-reaction workup often involves neutralization and extraction to remove acidic or basic residues. For example, after nitration in acetic acid, the acid is removed, and the residue is neutralized to precipitate the crude product.

Purification Techniques:

Recrystallization: This is a common method for purifying the crude product. A mixture of ethanol (B145695) and water is often used as the solvent system.

Column Chromatography: For achieving high purity, column chromatography using silica (B1680970) gel is an effective technique.

Distillation: In some cases, reduced-pressure distillation can be used to remove volatile impurities.

Impurity/Byproduct TypeOriginMitigation/Removal Strategy
Isomeric ByproductsLack of regioselectivity in synthesisOptimization of reaction conditions, Chromatographic separation
Unreacted Starting MaterialsIncomplete reactionMonitoring reaction progress (e.g., TLC, GC), Purification
Over-reacted ProductsHarsh reaction conditionsPrecise control of stoichiometry and temperature
Solvent ResiduesReaction and purification stepsEvaporation, Vacuum drying

Environmental Impact Studies and Mitigation Strategies in Research Settings

The potential environmental impact of this compound and its byproducts necessitates careful management in research laboratories. While specific environmental fate and ecotoxicity data for this compound are not extensively available, its chemical properties suggest that it should be handled as a substance potentially harmful to the environment. guidechem.comambeed.com

Preventing Release and Contamination of Environmental Compartments

Preventing the release of this compound into the environment is a primary concern in a laboratory setting.

Containment and Handling:

Fume Hoods: All handling of the solid compound and its solutions should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors. chemicalbook.com

Spill Management: In the event of a spill, it should be contained immediately. The use of inert absorbent materials like sand, earth, or vermiculite (B1170534) is recommended. jubilantingrevia.comjubilantingrevia.com The contaminated area can then be treated with a neutralizing agent, such as sodium bicarbonate or lime, before cleaning. jubilantingrevia.comjubilantingrevia.com

Waste Disposal: All waste containing this compound, including contaminated absorbents and disposable personal protective equipment, must be collected in labeled, sealed containers for disposal as hazardous chemical waste according to local, regional, and national regulations. jubilantingrevia.comchemicalbook.com

Preventing Water Contamination:

Drainage Prevention: Spills must be prevented from entering drains or watercourses. jubilantingrevia.comjubilantingrevia.com

Aqueous Waste: Aqueous waste streams from reactions and cleaning procedures should be collected and treated as hazardous waste. They should not be discharged into the sanitary sewer system.

Advanced Laboratory Safety Protocols for Chemical Transformations

Given the hazardous nature of this compound, strict adherence to advanced laboratory safety protocols is essential during its use in chemical transformations. chemicalbook.comnih.gov

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust. chemicalbook.com

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and changed frequently. chemicalbook.com

Body Protection: A lab coat and, in some cases, additional protective clothing are necessary to prevent skin contact. jubilantingrevia.com

Engineering Controls:

Ventilation: Operations should be carried out in a properly functioning chemical fume hood to minimize inhalation exposure. chemicalbook.com

Process Enclosure: For larger-scale reactions, using a glove box or other forms of containment can provide an additional layer of protection.

Safe Handling and Storage Practices:

Avoid Dust Formation: Care should be taken to avoid the generation of dust when handling the solid material. chemicalbook.com

Ignition Sources: Keep the compound away from heat, sparks, and open flames. jubilantingrevia.com

Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases. nbinno.comchemicalbook.com The container should be kept tightly closed. jubilantingrevia.com

Emergency Procedures:

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. chemicalbook.com For eye contact, rinse cautiously with water for several minutes. chemicalbook.com If inhaled, move the person to fresh air. chemicalbook.com In case of ingestion, seek immediate medical attention. chemicalbook.com

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. jubilantingrevia.com

Safety ProtocolDescriptionRationale
Personal Protective Equipment Goggles, face shield, nitrile gloves, lab coat jubilantingrevia.comchemicalbook.comPrevents eye and skin contact with the hazardous chemical.
Engineering Controls Use of fume hood, potential for process enclosure chemicalbook.comMinimizes inhalation exposure to dust and vapors.
Safe Handling Avoid dust formation, keep away from ignition sources chemicalbook.comjubilantingrevia.comReduces risk of inhalation and fire.
Segregated Storage Store in a cool, dry, well-ventilated area away from incompatibles nbinno.comchemicalbook.comEnsures chemical stability and prevents hazardous reactions.
Emergency Preparedness Accessible first aid and firefighting equipment, established procedures chemicalbook.comjubilantingrevia.comAllows for a rapid and effective response to accidents.

Q & A

Q. What computational approaches predict the environmental fate of this compound degradation products?

  • Density-functional theory (DFT) models, incorporating exact exchange terms (e.g., B3LYP functional), can simulate hydrolysis pathways and estimate persistence of intermediates like 5-nitropyridin-2-ol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.